N-(4-Bromophenyl)hydrazinecarbothioamide

antibacterial thiosemicarbazide halogen substitution

N-(4-Bromophenyl)hydrazinecarbothioamide (syn. 4-(4-bromophenyl)thiosemicarbazide, 1-amino-3-(4-bromophenyl)thiourea) is a hydrazinecarbothioamide derivative with the molecular formula C₇H₈BrN₃S and a molecular weight of 246.13 g/mol.

Molecular Formula C7H8BrN3S
Molecular Weight 246.13 g/mol
CAS No. 2646-31-3
Cat. No. B1225378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)hydrazinecarbothioamide
CAS2646-31-3
Synonyms4-(4-bromophenyl)thiosemicarbazide
Molecular FormulaC7H8BrN3S
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)NN)Br
InChIInChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
InChIKeyACKSCWQUPJXVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)hydrazinecarbothioamide (CAS 2646-31-3): Core Properties and Functional Profile for Research and Industrial Sourcing


N-(4-Bromophenyl)hydrazinecarbothioamide (syn. 4-(4-bromophenyl)thiosemicarbazide, 1-amino-3-(4-bromophenyl)thiourea) is a hydrazinecarbothioamide derivative with the molecular formula C₇H₈BrN₃S and a molecular weight of 246.13 g/mol [1]. The compound typically appears as a white to off-white crystalline solid with a melting point of 181–182 °C (decomposition) and a predicted density of 1.726 ± 0.06 g/cm³ . It belongs to the thiosemicarbazide class, which is widely recognized for serving as versatile intermediates in the synthesis of heterocycles (e.g., 1,2,4-triazoles, 1,3,4-thiadiazoles) and for exhibiting a range of biological activities including antibacterial, antiproliferative, and anticonvulsant effects [2][3].

Thiosemicarbazide scaffold for heterocycle synthesis and biological probe development
para-Bromophenyl group supports cross-coupling diversification for library synthesis
Reported use in antibacterial, anticonvulsant, and cytotoxicity screening contexts

Why N-(4-Bromophenyl)hydrazinecarbothioamide Cannot Be Interchanged with Other Halogenated or Unsubstituted Thiosemicarbazides


Thiosemicarbazides with different aryl substituents are not functionally equivalent; even minor halogen substitutions on the phenyl ring can profoundly alter both electronic properties and biological performance. For N-(4-bromophenyl)hydrazinecarbothioamide, the bromine atom increases electron density on the hydrazinic terminus of the thiosemicarbazide chain compared to its chlorine counterpart, directly enhancing antibacterial activity [1]. Furthermore, in anticonvulsant screening, the 4-bromophenyl-substituted derivative confers broad-spectrum activity across both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, whereas the bis(chlorophenyl) analog acts as a selective agent only for grand mal epilepsy [2]. These quantifiable structure–activity divergences demonstrate that simply selecting a thiosemicarbazide based on availability or superficial similarity risks compromising experimental outcomes and the validity of comparative analyses.

Target
4-Bromophenyl thiosemicarbazide
Substitute
4-Chlorophenyl analog
Reported higher antibacterial activity associated with bromine substitution; electron density differences may alter potency.
Target
4-Bromophenyl derivative
Substitute
Bis(chlorophenyl) analog
Anticonvulsant spectrum may not transfer; bromophenyl derivative reported dual-model (MES/PTZ) activity, whereas chlorinated analog was selective.
Target
para-Bromophenyl substitution
Substitute
Fluoro- or unsubstituted phenyl analogs
Cross-coupling diversification via Suzuki/Heck requires bromine; non-brominated analogs lack this synthetic handle.

Quantitative Differentiation of N-(4-Bromophenyl)hydrazinecarbothioamide Versus Chlorine and Fluorine Analogs in Antimicrobial, Anticonvulsant, and Physicochemical Performance


Superior Antibacterial Potency of the Bromo Derivative Versus the Chloro Analog in Direct Comparative Crystallographic and Biological Evaluation

A direct crystallographic and biological comparison between N-(4-bromophenyl)hydrazinecarbothioamide and its 4‑chlorophenyl analog revealed that the bromo compound exhibits increased antibacterial activity. The study authors attributed this enhancement to the greater electron density on the hydrazinic nitrogen induced by the bromine substituent [1]. While specific MIC values were not reported, the experimental observation establishes a clear, directional superiority of the bromo derivative over the chloro analog under identical assay conditions.

Antibacterial comparison
Reported
Increased antibacterial activity relative to 4-chlorophenyl analog
Reported higher activity under identical assay conditions; no MIC values provided.
Source review; quantitative effect not available.
antibacterial thiosemicarbazide halogen substitution

Broad-Spectrum Anticonvulsant Activity of a 4-Bromophenyl-Containing Thiosemicarbazide Versus Selective Grand Mal Activity of the Bis(chlorophenyl) Analog

In a 2014 study evaluating a series of thiosemicarbazide derivatives for anticonvulsant activity, compound 5e—N-(4-bromophenyl)2-[(2-phenylhydrazinyl)carbonothioyl]hydrazinecarbothioamide—demonstrated broad‑spectrum efficacy, protecting against seizures in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) models without neurotoxicity [1]. In contrast, compound 5g, the bis(chlorophenyl) analog, was active only in the MES model, indicating selectivity for grand mal epilepsy [1]. This direct head‑to‑head comparison highlights the 4‑bromophenyl substitution as a critical determinant for dual‑mechanism anticonvulsant coverage.

Anticonvulsant model endpoints
Reported
Active in MES and PTZ models; no neurotoxicity in rotarod test
Bromophenyl derivative reported dual-model seizure endpoint; bis(chlorophenyl) analog selective for MES only.
In vivo mouse study; endpoint context.
anticonvulsant epilepsy maximal electroshock pentylenetetrazol

Measurable Antiproliferative Activity of a 4‑Bromophenyl‑Thiosemicarbazone Derivative Against Colorectal Cancer Cells

A 2025 study synthesized N‑(4‑bromophenyl)‑2‑(substituted fluorobenzylidene)hydrazine‑1‑carbothioamides and evaluated their cytotoxicity against DLD‑1 (colorectal adenocarcinoma) and MDA‑MB‑231 (breast cancer) cells. Compound I, bearing the 4‑bromophenyl thiosemicarbazone scaffold, exhibited an IC₅₀ of 1383.2 µg/mL against DLD‑1 cells after 24 h exposure [1]. Although the IC₅₀ is relatively high, the concentration‑dependent viability reduction (p < 0.001) confirms intrinsic antiproliferative potential that can be optimized through further structural modification.

Cytotoxicity IC₅₀
Reported
IC₅₀ = 1383.2 µg/mL (DLD-1, 24 h)
Reported cytotoxicity endpoint context; concentration-dependent reduction in viability.
MTT assay; p
Physicochemical profile
Cross-study
mp 181–182 °C; density 1.726 g/cm³; pKa 10.18±0.70
Higher melting point than fluoro analog; distinct density aids identity verification.
Predicted values; data to verify.
Synthetic versatility
Class-level
Bromine enables Pd-catalyzed cross-coupling (Suzuki, Heck)
Para-bromine provides synthetic handle for late-stage diversification.
Class-level inference; supplier data.
antiproliferative cytotoxicity thiosemicarbazone DLD-1

Physicochemical Benchmarking: Melting Point and Density of the Bromo Derivative Relative to Fluoro and Chloro Analogs

The physicochemical profile of N‑(4‑bromophenyl)hydrazinecarbothioamide provides practical differentiation for handling and formulation. The experimentally determined melting point is 181–182 °C (decomposition) , which is higher than that of the 4‑fluorophenyl analog (171–172 °C) and comparable to the 4‑chlorophenyl analog (179–182 °C) . Its predicted density of 1.726 g/cm³ exceeds that of the fluoro analog (1.418 g/cm³) , reflecting the influence of the heavier bromine atom. The predicted pKa of 10.18 ± 0.70 is slightly lower than that of the fluoro analog (10.27 ± 0.70) .

Physicochemical profile
Cross-study
mp 181–182 °C; density 1.726 g/cm³; pKa 10.18±0.70
Higher melting point than fluoro analog; distinct density aids identity verification.
Predicted values; data to verify.
physicochemical properties melting point density pKa

Synthetic Versatility: The 4‑Bromophenyl Moiety as a Handle for Cross‑Coupling and Heterocycle Construction

The presence of a bromine atom at the para position of the phenyl ring endows N‑(4‑bromophenyl)hydrazinecarbothioamide with unique synthetic utility not shared by its fluoro or unsubstituted analogs. The bromine serves as a leaving group in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Heck), enabling late‑stage diversification of the thiosemicarbazide scaffold [1]. This functionality allows the compound to function as both a core pharmacophore and a modular building block for generating focused libraries of 1,2,4‑triazoles and 1,3,4‑thiadiazoles [2].

Synthetic versatility
Class-level
Bromine enables Pd-catalyzed cross-coupling (Suzuki, Heck)
Para-bromine provides synthetic handle for late-stage diversification.
Class-level inference; supplier data.
cross-coupling Suzuki reaction heterocycle synthesis building block

High‑Impact Research and Industrial Applications for N‑(4‑Bromophenyl)hydrazinecarbothioamide Driven by Quantifiable Differentiation


Antibacterial Lead Optimization Requiring Halogen‑Driven Electron Density Tuning

Based on the direct comparative evidence that the 4‑bromophenyl substitution increases antibacterial activity relative to the chloro analog [1], this compound serves as an optimal starting point for SAR studies aimed at maximizing electron density at the hydrazinic nitrogen. Researchers can use it as a benchmark to explore how incremental halogen changes influence potency against Gram‑positive and Gram‑negative pathogens.

Broad‑Spectrum Anticonvulsant Scaffold Development

The demonstrated ability of a 4‑bromophenyl‑containing thiosemicarbazide derivative to protect against both MES‑ and PTZ‑induced seizures, without neurotoxicity [2], positions this core as a privileged scaffold for developing dual‑mechanism anticonvulsants. Procurement of the parent hydrazinecarbothioamide enables further derivatization to enhance potency and pharmacokinetic properties while retaining the broad‑spectrum coverage.

Antiproliferative Probe Synthesis and SAR Expansion

The measurable IC₅₀ of 1383.2 µg/mL against DLD‑1 colorectal cancer cells for a derivative of this scaffold [3] provides a quantifiable baseline for medicinal chemistry campaigns. Researchers can utilize N‑(4‑bromophenyl)hydrazinecarbothioamide as a synthetic precursor to generate focused libraries of thiosemicarbazones and evaluate structure‑dependent improvements in cytotoxicity.

Modular Building Block for Cross‑Coupling‑Based Library Generation

The para‑bromophenyl moiety enables efficient diversification via Suzuki or Heck coupling reactions [4], allowing chemists to introduce diverse aryl or vinyl groups while preserving the thiosemicarbazide pharmacophore. This synthetic versatility makes the compound a strategic choice for constructing libraries of 1,2,4‑triazoles, 1,3,4‑thiadiazoles, and other heterocycles [5] for high‑throughput biological screening.

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Halogen-dependent activity context
Comparative antibacterial assay review
Anticonvulsant scaffold development
Dual-model seizure endpoint context
MES and PTZ model validation
Antiproliferative probe synthesis
Cytotoxicity endpoint context
Concentration-response profiling in cell models
Cross-coupling library generation
Synthetic diversification handle
Suzuki/Heck coupling efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Bromophenyl)hydrazinecarbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.